Neuropeptide DF2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuropeptides like DF2 are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of the protecting group from the amino acid to allow the next coupling reaction.
Industrial Production Methods: Industrial production of neuropeptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide DF2 can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products: The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids .
Scientific Research Applications
Neuropeptide DF2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in synaptic transmission and neuromodulation in various organisms.
Medicine: Potential therapeutic applications in neurodegenerative diseases and as a biomarker for certain neurological conditions.
Industry: Utilized in the development of peptide-based drugs and as a tool in neuropharmacology research
Mechanism of Action
Neuropeptide DF2 exerts its effects by binding to specific receptors on the surface of target cells. This binding induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. These pathways can modulate ion channel activity, neurotransmitter release, and gene expression . The primary molecular targets include G-protein coupled receptors (GPCRs) and ion channels .
Comparison with Similar Compounds
Substance P: Another neuropeptide involved in pain transmission and inflammation.
Neuropeptide Y: Plays a role in appetite regulation and anxiety.
Opioid Peptides (Enkephalins, Dynorphins, β-endorphin): Involved in pain modulation and reward mechanisms.
Uniqueness: Neuropeptide DF2 is unique in its specific role in modulating synaptic transmission at the neuromuscular junction of crayfish. Its temperature-dependent effectiveness and interaction with protein phosphatases distinguish it from other neuropeptides .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQPUHNGRSXSJ-MRNVWEPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67N15O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164276 | |
Record name | Neuropeptide DF2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149471-11-4 | |
Record name | Neuropeptide DF2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149471114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neuropeptide DF2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.